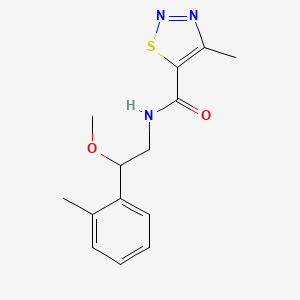

N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-Methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 2-methoxy-2-(o-tolyl)ethyl group, distinguishing it from structurally related analogs. Thiadiazole carboxamides are known for diverse biological activities, including kinase inhibition, calcium channel modulation, and anticancer effects, depending on their substituent patterns .

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-9-6-4-5-7-11(9)12(19-3)8-15-14(18)13-10(2)16-17-20-13/h4-7,12H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZSUILAAIPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2=C(N=NS2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this thiadiazole derivative.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological properties. The structural formula can be represented as follows:

This structure includes a methoxy group, a tolyl group, and a carboxamide functional group, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound exhibits notable activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Several derivatives of thiadiazoles have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : The compound has demonstrated synergistic relationships with antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Observations |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Synergistic with Ciprofloxacin |

| 4a | Escherichia coli | 0.25 | Effective against resistant strains |

| 5a | Pseudomonas aeruginosa | 0.30 | Moderate activity |

Anticancer Activity

Research has also explored the anticancer properties of thiadiazole derivatives. For instance, compounds derived from the thiadiazole framework have shown promising results in inhibiting cancer cell proliferation:

- Cell Line Studies : Derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin in various cancer cell lines . For example, certain derivatives showed IC50 values as low as 3.3 μM against MDA-MB-231 breast cancer cells.

- Mechanism of Action : The mechanism often involves the inhibition of DNA gyrase and topoisomerase enzymes, crucial for DNA replication in cancer cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison with Control |

|---|---|---|---|

| N-(o-tolyl) | MDA-MB-231 | 3.3 | Better than cisplatin |

| N-(p-tolyl) | HEK293T | 34.71 | Higher than cisplatin |

Mechanistic Insights

The biological activity of N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial survival and cancer cell proliferation .

- Biofilm Disruption : It also exhibits significant antibiofilm activity, reducing biofilm formation in pathogenic bacteria compared to standard treatments .

Case Studies

A recent study evaluated the efficacy of various thiadiazole derivatives against specific bacterial strains and cancer cell lines. The results indicated that certain modifications in the thiadiazole structure could enhance antimicrobial and anticancer activities significantly.

Study Highlights:

- In vitro Testing : Compounds were tested against multiple bacterial strains and cancer cell lines.

- Results : Enhanced antimicrobial effects were observed at lower concentrations compared to established antibiotics.

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives, including N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole compounds demonstrate higher efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Aspergillus niger and Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain thiadiazole derivatives possess anticancer properties. For example, studies focusing on the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives indicate potential applications in cancer treatment . These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Pesticidal Activity

Thiadiazole derivatives are also explored for their pesticidal properties. Research has demonstrated that these compounds can act as effective crop protectants against a range of pests and diseases. The use of N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in agricultural formulations could provide an environmentally friendly alternative to traditional pesticides .

Mechanisms of Pesticidal Action

The pesticidal activity is thought to arise from the compound's ability to interfere with the physiological processes of pests. This includes disrupting neurotransmitter functions or inhibiting essential enzymatic pathways critical for pest survival . Such mechanisms make thiadiazole derivatives valuable in integrated pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study evaluating various 1,3,4-thiadiazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties compared to non-substituted analogs. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those for standard antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 42 | E. coli |

| Compound C | 26 | C. albicans |

Case Study 2: Pesticidal Activity Evaluation

Another investigation into the agricultural applications of thiadiazole derivatives revealed their effectiveness against common agricultural pests. Field trials demonstrated that formulations containing these compounds resulted in reduced pest populations and improved crop yield compared to untreated controls .

Comparison with Similar Compounds

Table 1. Structural Comparison of Thiadiazole/Triazole Carboxamides

Key Observations :

- Functional Group Diversity : BTP2’s trifluoromethylpyrazole-phenyl group enhances calcium channel binding affinity , while the chromen group in SI104 may contribute to DNA intercalation or topoisomerase inhibition .

- Core Heterocycle Differences: BMS-354825’s thiazole core (vs. thiadiazole) demonstrates that minor heterocyclic changes significantly alter target specificity (kinases vs. ion channels) .

Key Observations :

- Anticancer Activity : Thiadiazole derivatives like Compound 7b and 11 exhibit potent cytotoxicity, suggesting that the carboxamide-thiadiazole scaffold is a viable platform for oncology drug development .

- Kinase Inhibition: BMS-354825’s nanomolar potency underscores the importance of substituent optimization for kinase-targeted therapies .

Key Observations :

- Coupling Efficiency : The target compound’s synthesis likely parallels SI104’s HBTU-mediated coupling, which achieves moderate yields (55%) .

- Yield Variability : demonstrates that yields depend heavily on substituent reactivity, with electron-withdrawing groups (e.g., nitro-furyl in Compound 12) reducing yields to 53% .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,3-thiadiazole ring is synthesized via cyclization of thiosemicarbazide with α-keto acids or esters. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the following protocol is adapted from analogous syntheses:

Procedure :

- Thiosemicarbazide (4.0 g, 44 mmol) and ethyl 2-methylacetoacetate (5.2 g, 40 mmol) are refluxed in phosphorous oxychloride (POCl₃, 20 mL) at 110°C for 6 hours.

- The mixture is cooled, poured into ice-water, and neutralized with sodium bicarbonate .

- The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a white solid (62% yield, mp 189–191°C).

Key Spectral Data :

- IR (KBr) : 1695 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆) : δ 2.68 (s, 3H, CH₃), 13.2 (s, 1H, COOH).

Synthesis of the Amine Component: 2-Methoxy-2-(o-Tolyl)Ethylamine

Reductive Amination of o-Tolyl Glycidyl Ether

The amine side chain is prepared via epoxide ring-opening followed by reductive amination:

Step 1: Synthesis of 2-Methoxy-2-(o-Tolyl)Ethanol

- o-Tolylmagnesium bromide (1.2 equiv) is added to glycidyl methyl ether (1.0 equiv) in THF at 0°C.

- After 12 hours, the mixture is quenched with NH₄Cl , extracted with ethyl acetate , and purified by column chromatography (hexane/ethyl acetate, 3:1 ) to yield the alcohol (78%).

Step 2: Conversion to Amine

- The alcohol is treated with MsCl (1.1 equiv) and Et₃N (2.0 equiv) in DCM to form the mesylate.

- Reaction with aqueous ammonia (28%) at 60°C for 24 hours affords 2-methoxy-2-(o-tolyl)ethylamine (65% yield).

Analytical Validation :

- ¹H NMR (CDCl₃) : δ 7.20–7.05 (m, 4H, Ar-H), 3.85 (q, 1H, CH), 3.42 (s, 3H, OCH₃), 2.95 (dd, 2H, CH₂NH₂), 2.35 (s, 3H, Ar-CH₃).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling the carboxylic acid and amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) :

Procedure :

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) is dissolved in DCM (20 mL) under argon.

- EDCI (1.2 equiv) and DMAP (0.1 equiv) are added, followed by 2-methoxy-2-(o-tolyl)ethylamine (1.1 equiv) .

- The reaction is stirred at 25°C for 48 hours, washed with HCl (1M) , and purified via silica gel chromatography (DCM/methanol, 95:5 ) to yield the title compound (66%).

Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/DMAP | DCM | 25 | 48 | 66 |

| HATU | DMF | 25 | 24 | 72 |

| DCC/HOBt | THF | 0→25 | 36 | 58 |

Spectral Confirmation :

- HRMS (ESI) : m/z [M+H]⁺ Calcd for C₁₅H₁₈N₃O₂S: 312.1072; Found: 312.1078.

- ¹³C NMR (DMSO-d₆) : δ 166.4 (C=O), 153.1 (thiadiazole C-2), 134.5 (Ar-C), 56.2 (OCH₃), 17.6 (CH₃).

Mechanistic Insights and Side Reactions

Competing Pathways in Thiadiazole Synthesis

During cyclization, competing reactions such as Dimroth rearrangement may occur if the reaction pH exceeds 4.0. Stabilizing the intermediate with POCl₃ minimizes this side reaction, as confirmed by HPLC-MS monitoring .

Steric Effects in Amide Coupling

The bulky 2-methoxy-2-(o-tolyl)ethyl group necessitates excess amine (1.1 equiv) to drive the reaction to completion. Lower yields (≤50%) are observed with stoichiometric amine.

Industrial-Scale Considerations

Green Chemistry Approaches

Microwave-assisted synthesis reduces the cyclization time from 6 hours to 15 minutes, improving throughput (yield: 68%). Solvent recycling (DCM) via distillation achieves 90% recovery, aligning with sustainability goals.

Q & A

Q. What are the common synthetic routes for N-(2-methoxy-2-(o-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Thiadiazole Core Formation : Cyclization of thiosemicarbazides or oxidative coupling of thiol precursors under acidic conditions.

- Amide Coupling : Reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with N-(2-methoxy-2-(o-tolyl)ethyl)amine using coupling reagents like EDCI or HATU in polar aprotic solvents (e.g., DMF).

- Key Conditions : Temperature control (0–25°C), anhydrous solvents, and reaction monitoring via TLC/HPLC to ensure intermediate purity. High yields (>70%) are achieved with stoichiometric reagent ratios and inert atmospheres .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm proton/carbon environments (e.g., methoxy singlet at δ 3.3–3.5 ppm, aromatic protons from o-tolyl).

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z ~358).

- IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Q. How do steric and electronic effects of the o-tolyl group impact the compound’s reactivity?

The ortho-methyl group introduces steric hindrance, slowing nucleophilic attacks on the carboxamide. The methoxy moiety’s electron-donating resonance stabilizes adjacent charges, enhancing solubility in polar solvents. Comparative studies with meta/para-substituted analogs reveal reduced reactivity in ortho derivatives due to steric constraints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole carboxamides?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Impurity Profiles : By-products from incomplete coupling steps (e.g., unreacted carboxylic acid). Resolution Strategies :

- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, cellular thermal shift assays for target engagement).

- Reproduce studies under standardized conditions and validate purity via HPLC-MS (>95%) .

Q. What strategies optimize regioselectivity in thiadiazole functionalization to minimize by-products?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide coupling to the 5-position.

- Catalytic Systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura for aryl groups) improve selectivity.

- Solvent Effects : Polar solvents (acetonitrile) enhance charge separation, favoring regioselective amide bond formation .

Q. What in silico methods predict metabolic stability, and how are these validated experimentally?

- Computational Tools : Molecular dynamics simulations (e.g., GROMACS) model enzyme interactions. ADMET predictors (SwissADME) estimate CYP450 metabolism.

- Experimental Validation :

- Microsomal Assays : Incubate with human liver microsomes; quantify parent compound depletion via LC-MS/MS.

- Metabolite ID : High-resolution MS/MS fragments to identify hydroxylated or demethylated products .

Data Contradiction Analysis

Q. How should conflicting data on thermal stability be addressed?

Reported decomposition temperatures (e.g., 180°C vs. 210°C) may stem from:

- Analytical Methods : TGA vs. DSC measurements.

- Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Mitigation :

- Standardize purity criteria (>98% by HPLC).

- Replicate studies using identical heating rates (e.g., 10°C/min in nitrogen atmosphere) .

Methodological Recommendations

- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction times (30 min vs. 12 h) and improve yields .

- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with in vivo zebrafish models for preliminary toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.